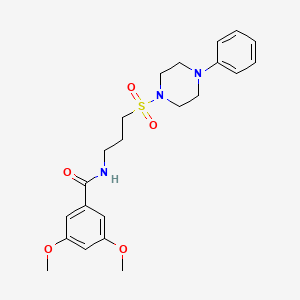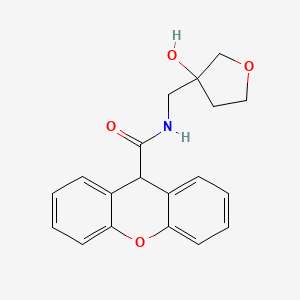
3,5-dimethoxy-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-dimethoxy-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzamide, also known as Compound B, is a chemical compound that has been widely researched for its potential therapeutic applications. It belongs to the class of benzamide derivatives and has been shown to exhibit various biochemical and physiological effects.
作用機序
The exact mechanism of action of 3,5-dimethoxy-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzamide B is not fully understood. However, it has been suggested that it may act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. It may also modulate the activity of other neurotransmitters such as glutamate and GABA.
Biochemical and Physiological Effects:
This compound B has been shown to exhibit various biochemical and physiological effects. It has been reported to increase the levels of dopamine and serotonin in the brain, which may contribute to its antipsychotic and antidepressant effects. It has also been shown to decrease the levels of acetylcholine, which may explain its potential use in the treatment of Alzheimer's disease.
実験室実験の利点と制限
3,5-dimethoxy-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzamide B has several advantages for lab experiments. It has a high affinity for dopamine D2 and serotonin 5-HT1A receptors, which makes it a useful tool for studying the function of these receptors. It also has good selectivity for these receptors over other neurotransmitter receptors. However, its low solubility in water may limit its use in some experiments.
将来の方向性
There are several future directions for the research on 3,5-dimethoxy-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzamide B. One direction is to further investigate its potential therapeutic applications in the treatment of neurological and psychiatric disorders. Another direction is to explore its use as a tool for studying the function of dopamine D2 and serotonin 5-HT1A receptors. Additionally, the development of more efficient synthesis methods and analogs of this compound B may lead to the discovery of new compounds with improved pharmacological properties.
Conclusion:
In conclusion, this compound B is a chemical compound that has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antipsychotic, antidepressant, and anxiolytic effects in animal models and has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia. Its mechanism of action is not fully understood, but it may act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. This compound B has several advantages for lab experiments, but its low solubility in water may limit its use in some experiments. There are several future directions for the research on this compound B, including further investigation of its potential therapeutic applications and the development of more efficient synthesis methods and analogs.
合成法
The synthesis of 3,5-dimethoxy-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzamide B was first reported by Zhang et al. in 2010. The method involves the reaction of 3,5-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-((4-phenylpiperazin-1-yl)sulfonyl)propylamine in the presence of triethylamine to yield this compound B.
科学的研究の応用
3,5-dimethoxy-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzamide B has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antipsychotic, antidepressant, and anxiolytic effects in animal models. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia.
特性
IUPAC Name |
3,5-dimethoxy-N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5S/c1-29-20-15-18(16-21(17-20)30-2)22(26)23-9-6-14-31(27,28)25-12-10-24(11-13-25)19-7-4-3-5-8-19/h3-5,7-8,15-17H,6,9-14H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGIBHCJTRLXPPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl (1R,3S,5S)-rel-3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/no-structure.png)
![1-(6-methylbenzo[d]thiazol-2-yl)-N-(4-morpholinophenyl)azetidine-3-carboxamide](/img/structure/B2736435.png)
![5-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2736436.png)
![3-((1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide](/img/structure/B2736438.png)
![N-(4-ethylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2736439.png)


![N-(4-ethoxyphenyl)-2-[1-(2-ethylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2736444.png)
![(Z)-4-(dimethylamino)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2736445.png)

![1,6,7-trimethyl-3-(2-morpholinoethyl)-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2736449.png)
![7-(4-fluorophenyl)-1,3-dimethyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2736453.png)